REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[N:14]1[CH:19]=[C:18]([NH2:20])[CH:17]=[N:16][C:15]=1[NH2:21].CCN(CC)CC>O=S(Cl)Cl>[NH2:21][C:15]1[N:16]=[CH:17][C:18]([NH:20][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=2[CH3:1])=[CH:19][N:14]=1
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC(=C1)N)N
|
Name
|
|
Quantity
|
700 L
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with copious amounts of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
to remove NEt3HCl salt
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |